

Application Notes and Protocols for NAZ2329 in C6 and U251 Cell Lines

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Compound of Interest

Compound Name: NAZ2329

Cat. No.: B8144452

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Introduction

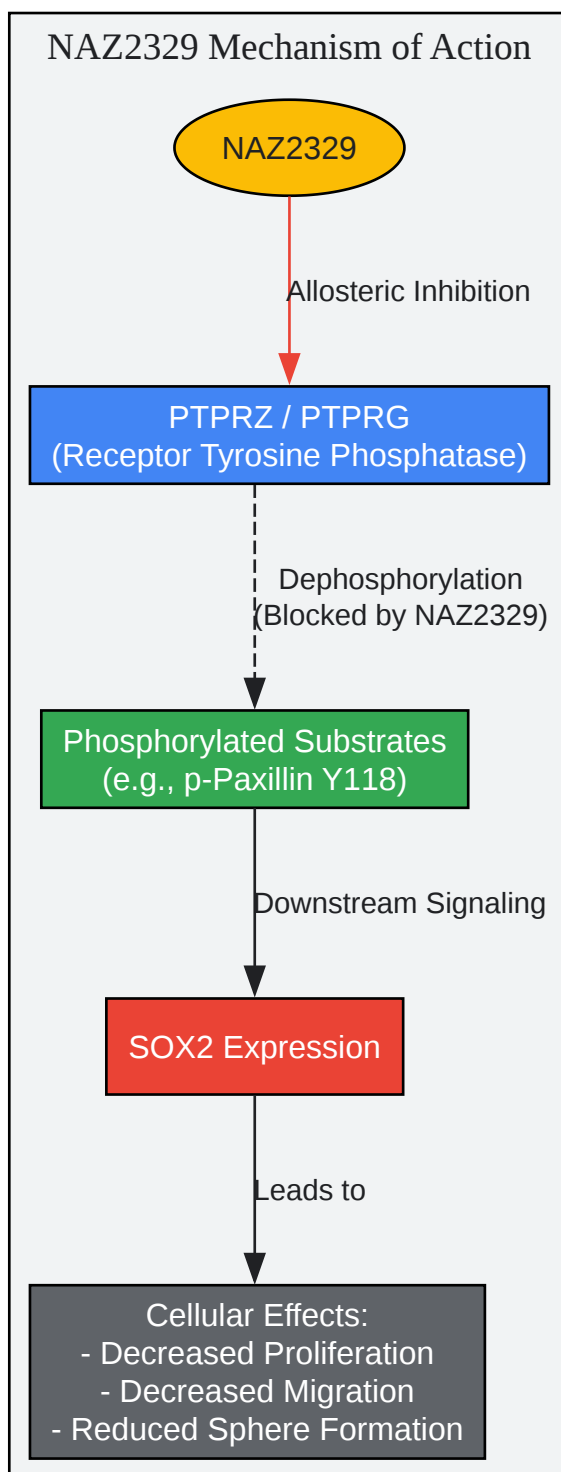
Glioblastoma is the most aggressive form of brain cancer, characterized by high rates of recurrence and resistance to conventional therapies.[1][2] A key factor contributing to this challenge is the presence of glioma stem cells (GSCs), which are believed to drive tumor initiation and relapse.[1][2] The receptor-type protein tyrosine phosphatase zeta (PTPRZ) has been identified as a critical enzyme highly expressed in glioblastoma, particularly in GSCs, where it plays a vital role in maintaining their stem cell-like properties and tumorigenicity.[1][3][4]

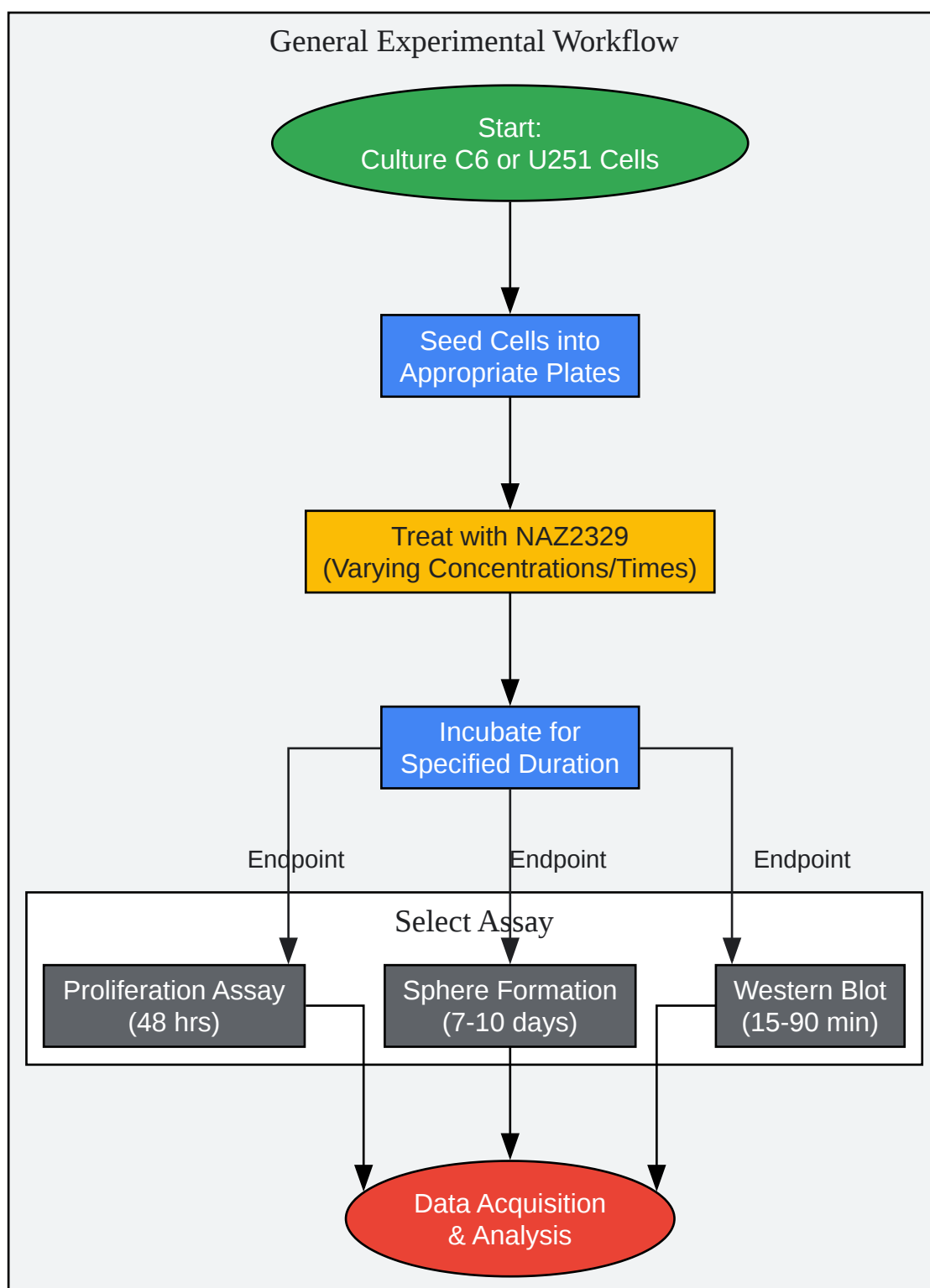
NAZ2329 is the first-in-class, cell-permeable, allosteric inhibitor of the R5 subfamily of receptor-type protein tyrosine phosphatases (RPTPs), showing preferential inhibition of PTPRZ and its close homolog PTPRG.[3][5][6] By binding to a novel allosteric pocket near the catalytic domain, **NAZ2329** effectively modulates downstream signaling pathways to inhibit glioblastoma cell proliferation, migration, and stemness.[2][3][5] These application notes provide detailed protocols for utilizing **NAZ2329** in rat C6 and human U251 glioblastoma cell lines.

Mechanism of Action

NAZ2329 functions as a non-competitive inhibitor that binds to the active D1 domain of PTPRZ and PTPRG.[5][6] This allosteric inhibition stabilizes an open conformation of the catalytic loop, preventing the enzyme from performing its dephosphorylation activity.[3] The inhibition of PTPRZ leads to an increase in the tyrosine phosphorylation of its substrates, such as paxillin at the Tyr-118 site.[3][5] This modulation of phosphorylation status disrupts downstream signaling

cascades that regulate cell proliferation, migration, and the expression of key stem cell transcription factors like SOX2.[3] The ultimate cellular effects are the suppression of malignant phenotypes and a reduction in stem cell-like properties.[1][3][6]





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